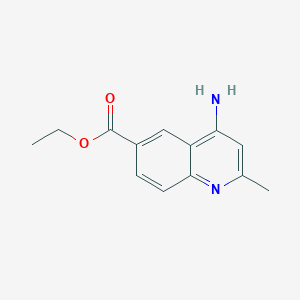

Ethyl 4-amino-2-methylquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

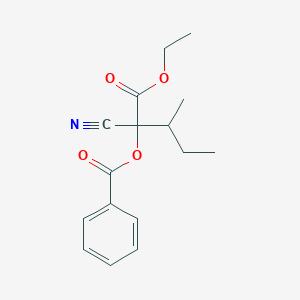

The synthesis of derivatives of ethyl 4-amino-2-methylquinoline-6-carboxylate involves multiple steps, including the cyclocondensation of isatoic anhydride with ethyl acetoacetate. This process, as described by Jentsch et al. (2018), involves converting anthranilic acids to isatoic anhydrides and reacting them with sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). Another approach involves a one-pot three-component reaction for the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents, highlighting the versatility of synthesis methods for related compounds (Abdel-Mohsen, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

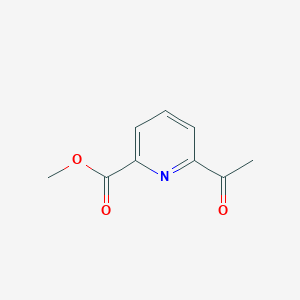

Quinoline derivatives, including those related to ethyl 4-amino-2-methylquinoline-6-carboxylate, are foundational in the synthesis of complex organic molecules. For example, the work by Jentsch et al. (2018) illustrates the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, a process that is fundamental in constructing key arylquinolines for projects targeting HIV integrase (Jentsch et al., 2018). Similarly, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the diverse potential of quinoline derivatives in synthetic organic chemistry (Gao et al., 2011).

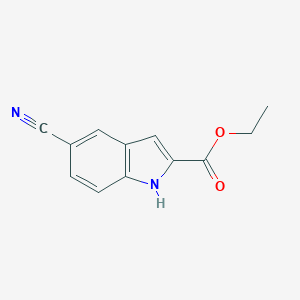

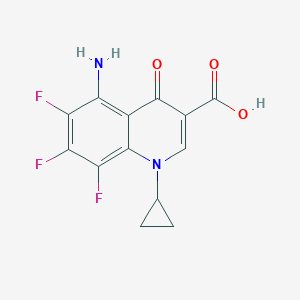

Potential Antibacterial Agents

Quinoline-3-carboxylates have been identified as potential antibacterial agents. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity, highlighting the antimicrobial potential of quinoline derivatives (Krishnakumar et al., 2012).

Anticancer Research

Quinoline derivatives also play a significant role in anticancer research. Gaber et al. (2021) aimed to produce new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line, demonstrating the potential of quinoline derivatives in developing new anticancer drugs (Gaber et al., 2021).

Antimicrobial Applications

Another study by Abdel-Mohsen (2014) involved the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives as antimicrobial agents. This work further underscores the role of quinoline derivatives in developing compounds with significant antimicrobial activity (Abdel-Mohsen, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTZCHZLPFDMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586472 |

Source

|

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

CAS RN |

100795-25-3 |

Source

|

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)